Technical Guide: 3-Fluoro-3-methylbutanoic Acid (CAS: 352-09-0)
Technical Guide: 3-Fluoro-3-methylbutanoic Acid (CAS: 352-09-0)
[1]
Executive Summary
3-Fluoro-3-methylbutanoic acid represents a critical structural motif in modern medicinal chemistry, serving as a metabolically stable bioisostere of isovaleric acid.[1] By replacing the tertiary hydrogen or hydroxyl group with fluorine, researchers can modulate lipophilicity (LogP) and block oxidative metabolism at the susceptible C3 position without significantly altering steric bulk.[1] This guide details the physicochemical profile, validated synthetic routes, and handling protocols required for the integration of this building block into drug discovery programs.
Part 1: Physicochemical Profile & Structural Analysis[2]
The introduction of a fluorine atom at the C3 position creates a unique electronic environment.[1] Unlike its hydrogenated parent (isovaleric acid), the 3-fluoro analog exhibits increased acidity and altered hydrogen-bond accepting capabilities.[1]
Datasheet: Core Properties
| Property | Value / Description | Context & Causality |
| CAS Number | 352-09-0 | Unique identifier.[1][2] |
| Molecular Formula | C₅H₉FO₂ | - |
| Molecular Weight | 120.12 g/mol | +18 Da vs. Isovaleric acid (F vs H).[1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~80–85 °C @ 15 mmHg (Predicted) | Slightly lower than hydroxy-analogs due to loss of H-bond donation at C3.[1][2] |
| pKa | ~4.2 (Predicted) | More acidic than isovaleric acid (pKa 4.[1][2]78) due to the inductive electron-withdrawing effect of the β-fluorine stabilizing the carboxylate anion.[1] |
| LogP | ~1.1–1.3 | The C-F bond increases lipophilicity compared to C-OH but maintains polarity compared to C-H.[1][2] |
| H-Bond Donors | 1 (Carboxylic acid OH) | The C3-F is an H-bond acceptor only, unlike C3-OH.[1][2] |
Structural Significance in Drug Design
The C-F bond (1.35 Å) mimics the C-H bond (1.09 Å) and C-O bond (1.43 Å) sterically, allowing the molecule to fit into similar binding pockets.[1] However, the high electronegativity of fluorine (3.98 Pauling) creates a strong dipole, which can alter protein-ligand binding kinetics and improve metabolic stability by preventing hydroxylation at the tertiary carbon.[1]
Part 2: Synthetic Routes & Process Chemistry[1][3][4][5]
Synthesis of 3-fluoro-3-methylbutanoic acid requires careful control to prevent elimination (formation of 3,3-dimethylacrylic acid) or polymerization.[1] Two primary routes are recommended based on scale and available precursors.
Route A: Hydrofluorination of 3,3-Dimethylacrylic Acid (Senecioic Acid)
Best for: Large-scale preparation, cost-efficiency.[1]
This route utilizes Markovnikov addition of hydrogen fluoride (HF) across the alkene.[1]
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Reagent: Anhydrous HF (industrial) or HF-Pyridine complex (Olah's reagent, lab scale).
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Mechanism: Protonation of the alkene creates a tertiary carbocation, which is rapidly trapped by the fluoride ion.[1]
-
Protocol (Lab Scale):
-
Step 1: Charge a polyethylene or PTFE reactor with HF-Pyridine (70% HF) at 0°C.[1]
-
Step 2: Slowly add 3,3-dimethylacrylic acid (1.0 eq) dropwise to control exotherm.[1]
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Step 3: Stir at room temperature for 12–24 hours.
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Step 4: Quench onto ice/water. Extract with dichloromethane (DCM).[1]
-
Step 5: Distill under reduced pressure to isolate the product from unreacted alkene.
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Route B: Deoxyfluorination of 3-Hydroxy-3-methylbutyrate
Best for: High purity, late-stage functionalization.[1]
This route uses nucleophilic fluorinating agents to displace a hydroxyl group.[1] Note that direct reaction on the free acid can form acid fluorides; protection as an ester is often required, followed by hydrolysis.[1]
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Precursor: Ethyl 3-hydroxy-3-methylbutyrate.[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor.[1][4]
-
Protocol:
Visualization of Synthetic Workflows
Caption: Comparative synthetic routes via Hydrofluorination (Top) and Deoxyfluorination (Bottom).
Part 3: Reactivity & Metabolic Stability
The "Metabolic Block" Effect
In drug metabolism, the tertiary carbon of isovaleric acid derivatives is a "soft spot" for oxidation by Cytochrome P450 (CYP450) enzymes, leading to hydroxylation and rapid clearance.
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Isovaleric Acid: C-H bond (~98 kcal/mol) is easily abstracted -> Radical formation -> Hydroxylation.[1]
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3-Fluoro Analog: C-F bond (~116 kcal/mol) is resistant to homolytic cleavage.[1] The fluorine atom effectively "caps" this position.[1]
Chemical Reactivity (Coupling)
The carboxylic acid moiety remains available for standard amide coupling (EDC/NHS, HATU) to attach this motif to larger pharmacophores.[1]
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Caution: Avoid strongly basic conditions at high temperatures (>100°C), which may induce E2 elimination of HF to regenerate the alkene (Senecioic acid derivative).[1]
Caption: Mechanism of metabolic stabilization via C-F substitution preventing CYP450 oxidation.[1]
Part 4: Handling & Safety Protocols
Hazard Class: Corrosive (Skin/Eye Damage).[1][5] Special Risk: Potential for HF liberation upon thermal decomposition or strong acid treatment.[1]
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Storage: Store in polypropylene (PP) or high-density polyethylene (HDPE) containers. Avoid glass if long-term storage involves moisture, as trace HF generation can etch glass.[1]
-
Personal Protective Equipment (PPE):
-
Spill Management: Do not use water immediately. Neutralize with calcium carbonate or crushed limestone to precipitate fluoride as insoluble
.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15310, 2-Fluoro-3-methylbutanoic acid (Analogous Structure Reference).[1] Retrieved from [Link]
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Organic Syntheses. Synthesis of Trifluoromethyl Ketones and Fluorinated Acids via Hydrofluorination.[1] (General methodology for tertiary fluorides). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Carboxylic Acids.[1][5] Retrieved from [Link][1][5]
Sources
- 1. 2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 3-methyl- (CAS 503-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | C5H8F2O2 | CID 52911204 - PubChem [pubchem.ncbi.nlm.nih.gov]
